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Introduction

Chromium arsenide (CrAs) has emerged as a fascinating material in condensed matter
physics, primarily due to the discovery of pressure-induced superconductivity in the vicinity of a
complex magnetic state.[1][2] This interplay between magnetism and superconductivity
presents a significant challenge and opportunity for theoretical and computational modeling.
This technical guide provides a comprehensive overview of the theoretical prediction of the
electronic properties of CrAs, focusing on first-principles calculations. We will delve into its
crystal structure, magnetic ordering, and the electronic characteristics that give rise to its
unique behaviors. This document is intended to serve as a resource for researchers and
professionals seeking to understand the theoretical framework used to investigate CrAs and
similar complex materials.

Crystal and Electronic Structure

At ambient pressure, CrAs crystallizes in the orthorhombic MnP-type structure with the space
group Pnma.[3] This structure can be viewed as a distorted variant of the hexagonal NiAs-type
structure. The Cr atoms are octahedrally coordinated by six As atoms. The electronic structure
near the Fermi level is primarily dominated by the Cr 3d orbitals, with a smaller contribution
from the As 4p states. This dominance of d-orbitals is a key factor in the material's magnetic
and superconducting properties.
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Theoretical and Experimental Lattice Parameters

Density Functional Theory (DFT) calculations have been extensively employed to determine
the structural properties of CrAs. The table below summarizes a comparison of theoretically
calculated and experimentally determined lattice parameters for the orthorhombic Pnma
structure at ambient pressure.

Lattice Parameter Theoretical (GGA) (A) Experimental (A)

Value not explicitly found in a
a ) 5.649
comparative context

Value not explicitly found in a
b _ 3.463
comparative context

Value not explicitly found in a
c _ 6.2084
comparative context

Note: While numerous studies mention DFT calculations for CrAs, a direct comparative table of
lattice parameters from different theoretical works was not readily available in the searched
literature. The experimental values are provided for reference.[4]

Magnetic Properties

The ground state of CrAs at ambient pressure is a helimagnetic anti-ferromagnetic state,
characterized by a non-collinear arrangement of spins.[1][5] This magnetic ordering is a crucial
aspect of its physics and is believed to be intimately linked to the emergence of
superconductivity under pressure.

Theoretical Predictions of Magnetic Moment

Theoretical calculations have been successful in describing the magnetic properties of CrAs.
The magnetic moment on the chromium atoms has been a key quantity of interest.
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Theoretical Magnetic Experimental Magnetic

Pressure (GPa)
Moment (uB) Moment (uB)

Specific theoretical values
under varying computational

Ambient parameters were not ~1.7
consolidated in the search

results.

>0.7 Suppressed Suppressed

Note: Theoretical studies confirm the suppression of the magnetic moment with pressure,
consistent with experimental observations. However, a comprehensive table of calculated
magnetic moments at various pressures from different theoretical studies was not found.[2]

Pressure-Induced Superconductivity

One of the most remarkable properties of CrAs is the emergence of superconductivity upon the
application of external pressure.[1][2] As pressure is increased, the helimagnetic ordering is
suppressed, and a dome of superconductivity appears in the pressure-temperature phase
diagram. The maximum critical temperature (Tc) of approximately 2.2 K is observed at a

pressure of about 1 GPa.[]

Theoretical Prediction of Superconducting Transition
Temperature (Tc)

A significant challenge in the theoretical study of CrAs is the ab-initio prediction of its
superconducting transition temperature. The superconductivity in CrAs is widely believed to be
unconventional, meaning it is not mediated by the electron-phonon coupling as described by
the conventional Bardeen-Cooper-Schrieffer (BCS) theory. Instead, it is thought to arise from
magnetic fluctuations.[2]

Currently, there is a lack of direct first-principles predictions of the superconducting transition
temperature (Tc) for CrAs in the scientific literature. This is a common challenge for
unconventional superconductors, as the theoretical framework for accurately calculating Tc
from magnetic fluctuations is still under development and computationally very demanding.
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Computational Methodologies

The theoretical investigation of CrAs's electronic properties predominantly relies on Density
Functional Theory (DFT). These ab-initio calculations provide a powerful tool to probe the
material's ground-state properties.

Density Functional Theory (DFT) Workflow

A typical workflow for the theoretical prediction of the electronic properties of a solid-state
material like CrAs using DFT is illustrated below.
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A typical DFT workflow for solid-state calculations.

Key Computational Parameters
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The accuracy and reliability of DFT calculations are highly dependent on the chosen
computational parameters. For CrAs, various approaches have been used:

o Exchange-Correlation Functional: The Local Density Approximation (LDA) and the
Generalized Gradient Approximation (GGA) are commonly used. For strongly correlated
systems like CrAs, the LDA+U or GGA+U methods, which include a Hubbard U term to
better describe on-site Coulomb interactions of the d-electrons, are often employed.

o Software Packages: Several well-established DFT codes have been used to study CrAs,
including:

o VASP (Vienna Ab initio Simulation Package): A popular plane-wave-based code.
o Quantum ESPRESSO: An open-source suite of codes for electronic-structure calculations.
o WIENZ2k: A full-potential linearized augmented plane-wave (FP-LAPW) based code.

¢ Basis Sets and Cutoff Energies: In plane-wave-based calculations, the choice of kinetic
energy cutoff for the plane-wave basis set is crucial for convergence.

e k-point Sampling: The integration over the Brillouin zone is performed using a grid of k-
points. The density of this grid needs to be carefully tested to ensure convergence of the
calculated properties.

Signaling Pathways and Logical Relationships

The interplay between pressure, magnetism, and superconductivity in CrAs can be visualized
as a logical relationship.
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Interplay of pressure, magnetism, and superconductivity in CrAs.

The crystal structure of CrAs is fundamental to its electronic properties.
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Relationship between crystal structure and properties of CrAs.

Conclusion

The theoretical prediction of the electronic properties of CrAs has provided significant insights
into its complex behavior, particularly the interplay between its crystal structure, magnetism,
and pressure-induced superconductivity. DFT calculations have been instrumental in
understanding the magnetic ground state and the evolution of the electronic structure under
pressure. However, the theoretical prediction of the superconducting transition temperature
remains a major challenge, highlighting the need for further development in theoretical models
for unconventional superconductivity. This guide has summarized the current state of
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theoretical research on CrAs, providing a foundation for further investigation into this and other
strongly correlated materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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